An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-methylbenzoic Acid
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-5-methylbenzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique fluorine substituent enhances reactivity, making it a valuable intermediate in the development of various medicinal agents, including anti-inflammatory and analgesic drugs.[1]
Core Physical and Chemical Properties
The physical and chemical characteristics of 2-Fluoro-5-methylbenzoic acid are summarized below. These properties are crucial for its application in synthetic chemistry, influencing reaction conditions, purification methods, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 321-12-0 | [2] |
| Molecular Formula | C₈H₇FO₂ | |
| Molecular Weight | 154.14 g/mol | |
| Melting Point | 159 - 164 °C | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available (Predicted ~3-4) | |
| Solubility | Soluble in organic solvents.[1] Slightly soluble in water. | [3] |
Methodologies for Determination of Physical Properties
Accurate determination of physical properties is fundamental for the characterization and application of chemical compounds. The following sections detail standard experimental protocols for measuring the key physical parameters of 2-Fluoro-5-methylbenzoic acid.
1. Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity.[4] For 2-Fluoro-5-methylbenzoic acid, a sharp melting range of 159-164 °C suggests a high degree of purity.
Experimental Protocol:
A common method for determining the melting point is the capillary tube method using a melting point apparatus.
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Sample Preparation: A small amount of finely powdered, dry 2-Fluoro-5-methylbenzoic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
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Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow.
2. Solubility Determination
Understanding the solubility of 2-Fluoro-5-methylbenzoic acid is crucial for its use in synthesis and formulation. While it is known to be soluble in organic solvents, its aqueous solubility is limited.[1][3]
Experimental Protocol (Aqueous Solubility):
The shake-flask method is a standard approach for determining the aqueous solubility of a compound.
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Sample Preparation: An excess amount of 2-Fluoro-5-methylbenzoic acid is added to a known volume of purified water in a sealed flask.
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Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
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Phase Separation: The suspension is allowed to stand, and the undissolved solid is removed by filtration or centrifugation.
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Concentration Analysis: The concentration of 2-Fluoro-5-methylbenzoic acid in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the aqueous solubility at that temperature.
3. pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For 2-Fluoro-5-methylbenzoic acid, the carboxylic acid group is the primary acidic proton.
Experimental Protocol (Potentiometric Titration):
Potentiometric titration is a highly accurate method for determining the pKa of weak acids.
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Sample Preparation: A precise amount of 2-Fluoro-5-methylbenzoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low. A constant ionic strength is maintained using a background electrolyte (e.g., KCl).
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Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the inflection point on the titration curve.
Synthetic Utility and Workflow
2-Fluoro-5-methylbenzoic acid is a valuable precursor in the synthesis of various biologically active molecules. One notable application is in the preparation of benzoxazepinones, which are potent and selective kinase inhibitors.[4] The synthesis involves an initial amidation of the carboxylic acid followed by an intramolecular nucleophilic aromatic substitution.[4]
Caption: Synthetic workflow for the preparation of Benzoxazepinones.
